molecular formula C15H15NO2 B1351978 Benzyl benzylcarbamate CAS No. 39896-97-4

Benzyl benzylcarbamate

Cat. No. B1351978
CAS RN: 39896-97-4
M. Wt: 241.28 g/mol
InChI Key: ILKFHZRKLTWFKR-UHFFFAOYSA-N
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Description

Benzyl benzylcarbamate is a compound with the molecular formula C15H15NO2 . It can be considered as a benzyloxycarbonyl (otherwise known as carbobenzyloxy, Cbz or Z) protecting group for amino groups .


Synthesis Analysis

Benzyl carbamate is produced from benzyl chloroformate with ammonia . It is used as a reagent for the nucleophilic introduction of an amino-protected group . A synthesis of acyl azides in various continuous flow systems is reported . The acyl azide may be subsequently reacted with appropriate nucleophiles to prepare amines, carbamates, and amides within a fully integrated multi-step process in high yields .


Molecular Structure Analysis

The molecular weight of Benzyl benzylcarbamate is 241.28 g/mol . The InChIKey is ILKFHZRKLTWFKR-UHFFFAOYSA-N . The canonical SMILES is C1=CC=C(C=C1)CNC(=O)OCC2=CC=CC=C2 .


Chemical Reactions Analysis

Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids .


Physical And Chemical Properties Analysis

Benzyl benzylcarbamate has a molecular weight of 241.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 5 . The exact mass is 241.110278721 g/mol . The topological polar surface area is 38.3 Ų . It has a heavy atom count of 18 .

Scientific Research Applications

  • Specific Scientific Field : Organic Chemistry, specifically in the synthesis of caged compounds of aza- and oxaazaisowurtzitanes .

  • Methods of Application or Experimental Procedures : The condensation of benzyl carbamate with glyoxal is performed in a ratio of 2:1 in a range of polar protic and aprotic solvents. The reaction is acid-catalyzed and the study identified acetonitrile as the best solvent for this condensation .

  • Results or Outcomes : The study discovered a new process occurring during the cascade condensation of glyoxal with ammonia derivatives. It also identified several processes that prevent the formation of caged compounds. More specifically, a cyclic compound, N, N ′-bis (carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol, was found to form at the early stage of condensation under low acidity conditions .

Safety And Hazards

Benzyl benzylcarbamate should be handled carefully. Avoid contact with skin and eyes. Do not breathe dust. Handle product only in closed system or provide appropriate exhaust ventilation . It may cause skin irritation and may cause respiratory irritation .

Future Directions

Benzyl carbamate is a versatile compound with a wide range of applications in medicinal chemistry. It is used as a peptide bond surrogate due to its chemical stability and capability to permeate cell membranes . In recent years, carbamate derivatives have received much attention due to their application in drug design and discovery .

properties

IUPAC Name

benzyl N-benzylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c17-15(16-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKFHZRKLTWFKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406862
Record name benzyl benzylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl benzylcarbamate

CAS RN

39896-97-4
Record name benzyl benzylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
M Ukiya, K Motegi, D Sato, H Kimura… - Chemistry & …, 2021 - Wiley Online Library
… In this study, (S)-1-hydroxy-3-phenylpropan-2-yl benzoate (1) and benzyl benzylcarbamate (2) were isolated from the stem of M. oleifera, which is used as a food and herbal drug in …
Number of citations: 4 onlinelibrary.wiley.com
T Krawczyk, K Jasiak, A Kokolus, S Baj - Catalysis Letters, 2016 - Springer
… The yield of benzyl benzylcarbamate (1a) increased with the basicity of the carbonate (Cs 2 … Table 2 Yield of benzyl benzylcarbamate (1a) and by-products using various heterogeneous …
Number of citations: 13 link.springer.com
M Aresta, E Quaranta - Tetrahedron, 1992 - Elsevier
Primary amines, RNH 2 1, and CO 2 easily afford monoalkylammonium N-alkylcarbamates, [RNH 3 ][O 2 CNHR] 2, that have been reacted with alkyl halides, R′X, in the presence of …
Number of citations: 185 www.sciencedirect.com
I Degani, R Fochi, C Magistris - Synthesis, 2008 - thieme-connect.com
A general, one-step procedure for the synthesis of alkyl and aryl alkylcarbamates, by the direct reaction of S-methyl N-alkylthiocarbamates with alcohols or phenols in toluene at reflux in …
Number of citations: 10 www.thieme-connect.com
Z Dobi, BN Reddy, E Renders… - …, 2019 - Wiley Online Library
… In EtOAc at room temperature, 81 % benzyl benzylcarbamate (8 a) was formed. However, 2-… of the excess amine, resulting in the desired benzyl benzylcarbamate (8 a) in 90 % yield. …
N Armoush, P Syal, DP Becker - Synthetic Communications, 2008 - Taylor & Francis
… N‐Benzyl benzylcarbamate affords cyclobutanone 3a in similar yield (60%) to the unsubstituted parent (69% in our hands); thus the reaction does not suffer substantially from the …
Number of citations: 16 www.tandfonline.com
GE Keck, TT Wager, SF McHardy - Tetrahedron, 1999 - Elsevier
… When the N-acyl-benzyloxycarbonyl derivative was treated with SmI2 at rt the reaction was complete within 20 min to give an excellent yield of N-benzyl-benzylcarbamate. Interestingly, …
Number of citations: 143 www.sciencedirect.com
H Yu, J Shen - Organic letters, 2014 - ACS Publications
… Carbamates including benzyl benzylcarbamate and tert-butyl benzylcarbamate were also tested using the optimized reaction, but no desired products were found (Table 2, 2j). …
Number of citations: 70 pubs.acs.org
UO Karaca - 2014 - open.metu.edu.tr
… Synthesis of compound by using benzyl benzylcarbamate (8) ADMP (250 mg, 0.9 mmol) was added to a mixtureof benzyl benzylcarbamate (121 mg, 0.5 mmol) and Et3N (0.14 ml,1 …
Number of citations: 2 open.metu.edu.tr
HK Kim, A Lee - Organic & Biomolecular Chemistry, 2016 - pubs.rsc.org
… -protected benzylamine (benzyl benzylcarbamate, 1a) and … Cbz-protected benzylamine (benzyl benzylcarbamate, 1a) and 4-… -protected benzylamine (benzyl benzylcarbamate, 1a) and …
Number of citations: 28 pubs.rsc.org

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